
4-Hydroxychlorpropham-d7 (sulfate sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxychlorpropham-d7 (sulfate sodium) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of chlorpropham, a carbamate herbicide, and is labeled with deuterium (d7) to facilitate various analytical studies. The compound’s molecular formula is C10H4D7ClNNaO6S, and it has a molecular weight of 338.75 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxychlorpropham-d7 (sulfate sodium) involves multiple steps, starting from the deuterated precursor. The general synthetic route includes:
Hydroxylation: The addition of a hydroxyl group to the chlorpropham structure.
Sulfation: The conversion of the hydroxyl group to a sulfate ester.
Sodium Salt Formation: The final step involves the neutralization of the sulfate ester with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of 4-Hydroxychlorpropham-d7 (sulfate sodium) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product .
化学反应分析
Types of Reactions
4-Hydroxychlorpropham-d7 (sulfate sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives .
科学研究应用
4-Hydroxychlorpropham-d7 (sulfate sodium) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace the biochemical pathways of chlorpropham.
Medicine: Investigated for its potential effects on cellular processes and as a tool in drug development.
Industry: Utilized in the development of new herbicides and agrochemicals.
作用机制
The mechanism of action of 4-Hydroxychlorpropham-d7 (sulfate sodium) involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes involved in cell division and growth. The deuterium labeling allows for precise tracking of the compound’s metabolic fate and interaction pathways .
相似化合物的比较
Similar Compounds
Chlorpropham: The parent compound, widely used as a herbicide.
4-Hydroxychlorpropham: The non-deuterated version of the compound.
4-Hydroxychlorpropham-d7: The deuterated version without the sulfate ester.
Uniqueness
4-Hydroxychlorpropham-d7 (sulfate sodium) is unique due to its stable isotope labeling, which enhances its utility in analytical studies. The presence of deuterium atoms allows for more accurate tracing and quantification in various research applications .
属性
分子式 |
C10H11ClNNaO6S |
|---|---|
分子量 |
338.75 g/mol |
IUPAC 名称 |
sodium;2-chloro-4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxycarbonylamino)benzenesulfonoperoxoate |
InChI |
InChI=1S/C10H12ClNO6S.Na/c1-6(2)17-10(13)12-7-3-4-9(8(11)5-7)19(15,16)18-14;/h3-6,14H,1-2H3,(H,12,13);/q;+1/p-1/i1D3,2D3,6D; |
InChI 键 |
SAVRZXPELMDLOP-HFVDKDPBSA-M |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O[O-])Cl.[Na+] |
规范 SMILES |
CC(C)OC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O[O-])Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


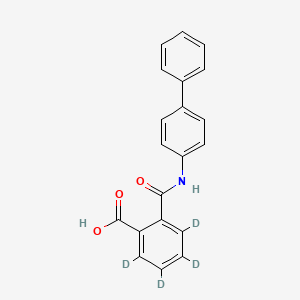
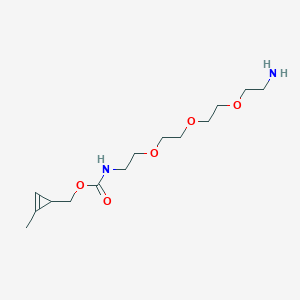
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)
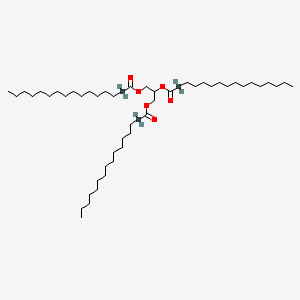
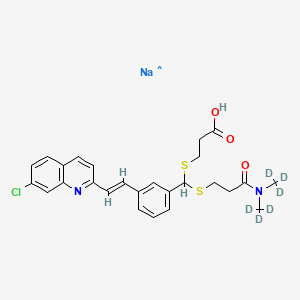
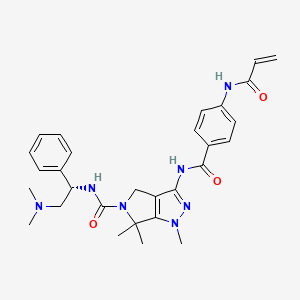
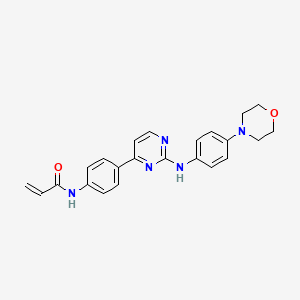
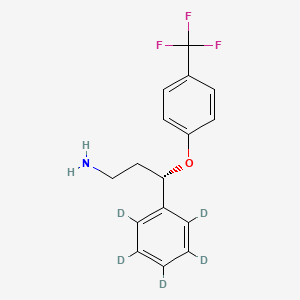
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)



![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
